molecular formula C19H24ClNO4 B1213069 1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 38085-10-8

1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1213069
CAS No.: 38085-10-8
M. Wt: 365.8 g/mol
InChI Key: HTLHJNVXKYJRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.

Scientific Research Applications

Beta-Adrenergic Properties

  • Synthesis of Analogs with Beta-Adrenergic Activity : Studies have synthesized analogs like 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealing beta1-blocking activity and selective beta-adrenergic properties (Miller et al., 1977). Another study synthesized a positional isomer, noting its effective antiaggregatory agent properties in platelet-rich plasma preparations (Miller et al., 1980).

Chromatographic Techniques

  • Enantiomer Separation : Enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride have been separated through diastereoisomeric salt formation and chromatographic methods, indicating significant advantages of chromatographic resolution over traditional methods (Zsadon et al., 1987).

Pharmacological Effects

  • Bronchodilator and Cardiovascular Effects : The compound has shown potential as a bronchodilator in both in vitro and in vivo tests. It was found to be significantly more active than other bronchodilators, indicating its usefulness in respiratory therapy (Yamato et al., 1967). Additionally, its effects on the cardiovascular system have been studied, with findings suggesting potent cardiovascular actions (Sato et al., 1967).

Chemical Synthesis and Evaluation

  • Synthesis and Evaluation : The synthesis of derivatives of this compound has been explored extensively. Studies have evaluated its pharmacological effects, particularly focusing on beta-adrenoceptor preparations, indicating its potential in various pharmacological applications (Miller et al., 1975).

Properties

CAS No.

38085-10-8

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-22-17-9-12(10-18(23-2)19(17)24-3)8-16-15-5-4-14(21)11-13(15)6-7-20-16;/h4-5,9-11,16,20-21H,6-8H2,1-3H3;1H

InChI Key

HTLHJNVXKYJRTH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl

38085-10-8

Synonyms

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.